molecular formula C3H9ClOSi B13990716 (Chloromethyl)(dimethyl)silanol CAS No. 18191-32-7

(Chloromethyl)(dimethyl)silanol

Cat. No.: B13990716
CAS No.: 18191-32-7
M. Wt: 124.64 g/mol
InChI Key: WBDLXMYVALFRFM-UHFFFAOYSA-N
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Description

(Chloromethyl)(dimethyl)silanol (CAS: Not explicitly provided in evidence; structurally inferred as ClCH₂-Si(CH₃)₂-OH) is an organosilicon compound featuring a silanol (-Si-OH) group, a chloromethyl (-CH₂Cl) substituent, and two methyl groups. This structure confers unique reactivity, particularly in hydrolysis and cross-coupling reactions. For instance, chloromethyl groups are known to enhance electrophilicity, enabling participation in nucleophilic substitutions or polymerizations.

Properties

IUPAC Name

chloromethyl-hydroxy-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9ClOSi/c1-6(2,5)3-4/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDLXMYVALFRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300891
Record name (chloromethyl)(dimethyl)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18191-32-7
Record name NSC139829
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139829
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (chloromethyl)(dimethyl)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme and Chemicals

The key reaction involves chloromethylmethyldichlorosilane reacting with methyl alcohol and trimethyl orthoformate to produce (chloromethyl)(dimethyl)silanol with the release of methyl chloride and methyl formate gases.

Reaction formula:

$$
\text{Chloromethylmethyldichlorosilane} + \text{Trimethyl orthoformate} + \text{Methanol} \rightarrow \text{this compound} + \text{Methyl chloride} + \text{Methyl formate}
$$

Process Description

  • Step 1: Injection of chloromethylmethyldichlorosilane into a storage tank.
  • Step 2: Mixing of trimethyl orthoformate and methyl alcohol in a reaction kettle.
  • Step 3: Addition of chloromethylmethyldichlorosilane into the reaction kettle at a controlled temperature between 40°C and 90°C.
  • Step 4: Reaction time of 0.5 to 4 hours during which the reaction proceeds.
  • Step 5: Atmospheric distillation to isolate this compound.
  • Step 6: Collection of by-product gases methyl chloride and methyl formate by cryogenic trapping for further use or disposal.

Reaction Conditions and Parameters

Parameter Range Preferred Range
Temperature 40°C – 90°C 60°C – 90°C
Reaction time (addition period) 0.5 – 4 hours 0.5 – 2 hours
Molar ratio (chloromethylmethyldichlorosilane : trimethyl orthoformate) 1 : 2 – 3 1 : 2 – 2.5
Molar ratio (chloromethylmethyldichlorosilane : methyl alcohol) 1 : 0.05 – 0.8 1 : 0.05 – 0.5

Yield and Purity

  • Yields of up to 99% have been reported.
  • Purity of the product (assessed by gas chromatography) reaches 100%.
  • The process is noted for mild reaction conditions, short reaction times, and ease of scale-up for industrial production.

Advantages of This Method

  • Mild reaction conditions avoid harsh reagents or extreme temperatures.
  • High product yield and purity reduce the need for extensive purification.
  • By-products (methyl chloride and methyl formate) are valuable chemicals that can be captured and reused.
  • The process is straightforward, facilitating industrial scalability.

Example Implementations

Example Chloromethylmethyldichlorosilane (L) Trimethyl orthoformate (L) Methyl alcohol (L) Temperature (°C) Addition Time (h) Yield (%) Purity (%) (GC)
1 51 91.5 3.2 90 0.5 96 100
2 51 95.7 8 60 2 99 100

Comparative Analysis of Preparation Methods

Aspect Alcoholysis of Chloromethylmethyldichlorosilane Gas-Phase Photochemical Chlorination
Reaction Type Liquid phase, nucleophilic substitution Gas phase, radical chlorination
Temperature Range 40 – 90°C 25 – 80°C
Reaction Time 0.5 – 4 hours 24 – 80 hours
Yield Up to 99% Around 82%
Purity Up to 100% (GC) >99% (GC)
By-products Methyl chloride, methyl formate (recoverable) Acidic gases, chlorinated by-products
Industrial Suitability High Moderate
Complexity of Post-treatment Low Moderate to high

Chemical Reactions Analysis

Types of Reactions: (Chloromethyl)(dimethyl)silanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bases or Acids: Used to catalyze condensation reactions.

    Nucleophiles: Such as amines or alcohols, used in substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of (Chloromethyl)(dimethyl)silanol involves the reactivity of its chloromethyl and silanol groups. The chloromethyl group can undergo nucleophilic substitution reactions, while the silanol group can participate in condensation reactions. These reactions are facilitated by the presence of bases or acids, which catalyze the formation of stable siloxanes or substituted silanols .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key comparisons are made with structurally related silanols and chloromethylsilanes:

Compound Molecular Formula logPoct/water Boiling Point (°C) Water Solubility Key Functional Groups
(Chloromethyl)(dimethyl)silanol C₃H₉ClOSi 1.251 (calculated) Not reported Likely decomposes -Si-OH, -CH₂Cl, -CH₃
Dimethylsilanol C₂H₈O₂Si Not reported Not reported High (due to -OH groups) -Si-OH, -CH₃
Dichloromethylsilane CH₄Cl₂Si Not reported 41 (liquid) Decomposes -SiCl₂, -CH₃
Chloro(chloromethyl)dimethylsilane C₃H₈Cl₂Si 1.086 (density) 149 Decomposes -Si-Cl, -CH₂Cl, -CH₃
TEOS (Tetraethyl orthosilicate) C₈H₂₀O₄Si 0.85 168 Hydrolyzes to silanols -Si-OCH₂CH₃

Key Observations :

  • Reactivity: The chloromethyl group in this compound increases electrophilicity compared to dimethylsilanol, facilitating reactions with nucleophiles (e.g., in cross-coupling). However, its silanol group is less reactive than hydrogen-bonded silanols, as isolated -Si-OH groups (like those in this compound) condense more slowly.
  • Hydrolysis: Chloromethyl-substituted silanes (e.g., CMTES) hydrolyze to form fewer silanol groups than TEOS, reducing conductivity in materials.

Reactivity in Cross-Coupling Reactions

  • Arylsilanolates: Dimethyl(aryl)silanols (e.g., dimethyl(4-methoxyphenyl)silanol) require harsh conditions (Cs₂CO₃, 90°C) for cross-coupling with aryl halides, with yields dropping for electron-deficient substrates. By contrast, heterocyclic silanolates (e.g., N-Boc-dimethyl(2-indolyl)silanol) show broader substrate compatibility under milder conditions. The chloromethyl group in this compound could further modulate reactivity, but its electron-withdrawing nature may reduce nucleophilicity, necessitating optimized catalysts.
  • Comparison with Chloromethyl Ketones: Chloromethyl groups in ketones exhibit thiol reactivity dependent on aromatic conjugation.

Biological Activity

(Chloromethyl)(dimethyl)silanol, also known as chloromethyl dimethyl silanol, is an organosilicon compound with potential applications in various fields, including materials science and biochemistry. This article explores its biological activity, focusing on its cytotoxic effects, reactivity with biological molecules, and implications for safety and toxicity.

Chemical Structure and Properties

The compound possesses a chloromethyl group attached to a dimethylsilanol framework, which contributes to its reactivity. The presence of the chloromethyl group makes it susceptible to nucleophilic attack, potentially leading to the formation of various derivatives.

Cytotoxic Effects

Research indicates that this compound may exhibit cytotoxic properties due to the release of hydrochloric acid upon hydrolysis. This reaction can lead to significant cellular damage, particularly in sensitive biological systems. The cytotoxicity is primarily attributed to the following factors:

  • Reactivity with Biological Molecules : The chloromethyl group can react with nucleophiles present in biological systems, such as amino acids and proteins, leading to modifications that may disrupt normal cellular functions.
  • Skin Irritation : Exposure to this compound has been associated with skin irritation, suggesting that it may pose risks in occupational settings where it is handled.

Case Studies

A limited number of studies have focused on the biological implications of this compound. However, relevant findings include:

  • Reactivity Studies : Investigations into its interactions with nucleophiles reveal that the rate of reaction varies significantly based on the nature of the nucleophile. For instance, reactions with amines and alcohols were noted to proceed at different rates, impacting the compound's potential applications in drug delivery systems or as a coupling agent in organic synthesis .
  • Toxicity Assessments : A case study highlighted by JICOSH lists various chemicals with mutagenic properties, suggesting that compounds similar to this compound may possess similar risks . Although specific data on this compound's mutagenicity is sparse, its structural characteristics warrant caution.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar organosilicon compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
DimethyldichlorosilaneTwo methyl groups and two chlorine atomsHighly reactive; used mainly for silicon polymerization
TrimethoxysilaneThree methoxy groupsMore stable; less reactive than chlorinated silanes
ChloropropyltrimethoxysilaneChloropropyl group with three methoxy groupsUsed for different surface modifications
ChloromethyldimethoxysilaneChloromethyl group with two methoxy groupsSimilar structure but less functional versatility

This table illustrates how this compound stands out due to its specific combination of functionalities, which may confer unique reactivity patterns advantageous for various chemical syntheses and applications.

Implications for Further Research

Given the potential cytotoxic effects and reactivity of this compound, further studies are warranted to elucidate its full biological profile. Future research should focus on:

  • In Vivo Studies : To assess the biological effects in living organisms.
  • Mechanistic Studies : To understand how this compound interacts at the molecular level with biological targets.
  • Safety Assessments : To evaluate its safety profile in industrial applications.

Q & A

Basic Questions

Q. How can the structure of (Chloromethyl)(dimethyl)silanol be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H NMR will show distinct peaks for the dimethyl groups (δ ~0.3–0.6 ppm) and the chloromethyl group (δ ~2.5–3.0 ppm). 13^{13}C NMR can confirm the silicon-bound carbons.
  • IR Spectroscopy : Look for Si-Cl stretching vibrations (~450–550 cm1^{-1}) and Si-C vibrations (~750–800 cm1^{-1}) .
  • Mass Spectrometry : The molecular ion peak (m/z ≈ 143) and fragmentation patterns (e.g., loss of Cl or CH2_2Cl) validate the molecular formula (C3_3H8_8Cl2_2Si) .

Q. What are the critical considerations for synthesizing this compound?

  • Methodological Answer :

  • Start with dimethylchlorosilane and introduce the chloromethyl group via nucleophilic substitution or hydrosilylation.
  • Use anhydrous conditions to prevent premature hydrolysis of the Si-Cl bond.
  • Monitor reaction progress via TLC or GC-MS, as residual starting materials (e.g., dimethylchlorosilane) can complicate purification .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Store in sealed, moisture-free containers under inert gas (e.g., argon) at 2–8°C.
  • Avoid contact with metals (corrosion risk) and oxidizing agents.
  • Conduct regular purity checks using Karl Fischer titration to detect water contamination .

Advanced Research Questions

Q. How does the chloromethyl group influence cross-coupling reactions compared to aryl or alkenyl substituents?

  • Methodological Answer :

  • The chloromethyl group is electron-withdrawing, reducing silanolate reactivity in Pd-catalyzed couplings.
  • Optimize conditions using Cs2_2CO3_3/toluene at elevated temperatures (90–110°C) and add 3.0 equiv H2_2O to enhance conversion rates.
  • Note: Homocoupling of aryl halides may occur; suppress this with ligands like dppb or Ph3_3As .

Q. What analytical challenges arise when detecting trace amounts of this compound in environmental samples?

  • Methodological Answer :

  • Use GC-MS with a DB-5MS column (30 m × 0.25 mm ID) and electron capture detection (ECD) for Cl-sensitive quantification.
  • Pre-concentrate samples via solid-phase extraction (SPE) with C18 cartridges.
  • Validate results against NIST reference spectra to distinguish from co-eluting chlorinated siloxanes .

Q. Can thermodynamic data predict the hydrolysis pathway of this compound?

  • Methodological Answer :

  • Calculate ΔG° using silanol derivatives (e.g., dimethylsilanol: ΔrG° ≈ 1475 kJ/mol) to model hydrolysis energetics.
  • Hydrolysis produces HCl and (chloromethyl)dimethylsilanol, which may further react to form disiloxanes.
  • Use FTIR to track Si-OH formation (3717 cm1^{-1}) in controlled humidity experiments .

Q. How can this compound be applied in asymmetric synthesis?

  • Methodological Answer :

  • Design cyanosilylation reactions with chiral catalysts (e.g., Jacobsen’s salen complexes) to introduce CN groups stereoselectively.
  • For trifluoromethylation, activate the Si-Cl bond with CsF or TBAF, and couple with trifluoromethylating reagents (e.g., TMSCF3_3) .

Key Notes

  • Safety : Always use PPE (gloves, goggles) and work in a fume hood due to HCl release during hydrolysis .
  • Synthesis Design : Pre-functionalize the silane core before introducing reactive groups to avoid side reactions .
  • Advanced Applications : Explore functionalization of biomolecules (e.g., peptides) via Si-Cl reactivity under mild conditions .

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